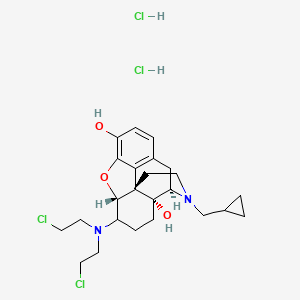
1-Hexylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom
Méthodes De Préparation
1-Hexylaziridine can be synthesized through several methods. One common approach involves the reaction of hexylamine with ethylene oxide under controlled conditions. Another method includes the cyclization of haloamines or amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction . Industrial production often utilizes the Nippon Shokubai process, which requires an oxide catalyst and high temperatures to effect the dehydration of aminoethanol .
Analyse Des Réactions Chimiques
1-Hexylaziridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield oxaziridines, while reduction typically produces amines.
Applications De Recherche Scientifique
1-Hexylaziridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hexylaziridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is attributed to the strained three-membered ring structure, which makes the nitrogen atom highly reactive. The compound can alkylate DNA and proteins, leading to the inhibition of cellular processes and inducing cytotoxic effects .
Comparaison Avec Des Composés Similaires
1-Hexylaziridine can be compared with other aziridine derivatives such as:
Aziridine (Ethyleneimine): The parent compound with a simpler structure and similar reactivity.
Mitomycin C: An aziridine-containing chemotherapeutic agent known for its antitumor activity.
Azinomycin B: Another aziridine derivative with potent anticancer properties.
The uniqueness of this compound lies in its hexyl group, which imparts distinct physicochemical properties and influences its reactivity and applications.
Propriétés
Numéro CAS |
30691-59-9 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
1-hexylaziridine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-6-9-7-8-9/h2-8H2,1H3 |
Clé InChI |
AKNYMGBMJIDSQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
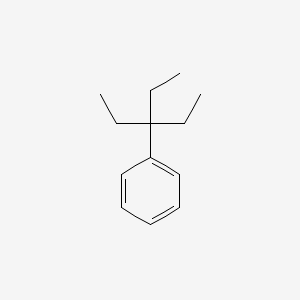
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
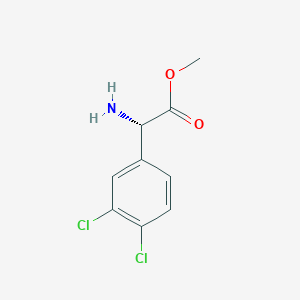
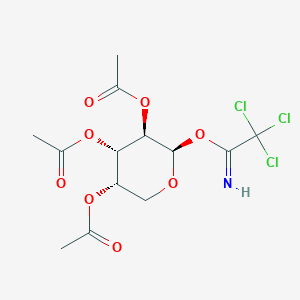
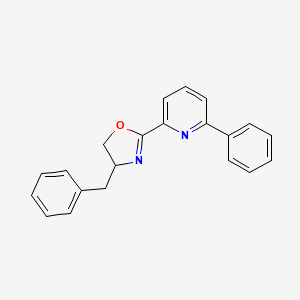

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
